(1-dodecanoyloxy-3-hexadecanoyloxypropan-2-yl) (E)-octadec-9-enoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Lauroyl-2-Elaidoyl-3-Palmitoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids (lauric acid, elaidic acid, and palmitic acid). The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Lauroyl-2-Elaidoyl-3-Palmitoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fatty acid peroxides and hydroperoxides.
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to release glycerol and the respective fatty acids.
Transesterification: This reaction involves the exchange of ester groups with alcohols, leading to the formation of different triacylglycerols
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or lipases are used under mild heating conditions
Major Products:
Oxidation: Fatty acid peroxides and hydroperoxides.
Hydrolysis: Glycerol, lauric acid, elaidic acid, and palmitic acid.
Transesterification: Various triacylglycerols depending on the alcohol used
Scientific Research Applications
1-Lauroyl-2-Elaidoyl-3-Palmitoyl-rac-glycerol is used in various scientific research fields, including:
Chemistry: As a model compound for studying lipid oxidation and hydrolysis reactions.
Biology: In studies related to lipid metabolism and the role of triacylglycerols in cellular processes.
Medicine: Investigating the effects of different fatty acids on health and disease.
Industry: Used in the development of lipid-based formulations and products
Mechanism of Action
The mechanism of action of 1-Lauroyl-2-Elaidoyl-3-Palmitoyl-rac-glycerol involves its interaction with lipid metabolic pathways. It can be hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various biochemical processes. The compound’s effects are mediated through its constituent fatty acids, which can influence cellular signaling, membrane fluidity, and energy metabolism .
Comparison with Similar Compounds
1-Palmitoyl-2-Oleoyl-3-Arachidonoyl-rac-glycerol: Contains palmitic acid, oleic acid, and arachidonic acid.
1-Palmitoyl-2-Linoleoyl-3-Acetyl-rac-glycerol: Contains palmitic acid, linoleic acid, and acetyl groups
Uniqueness: 1-Lauroyl-2-Elaidoyl-3-Palmitoyl-rac-glycerol is unique due to its specific combination of lauric acid, elaidic acid, and palmitic acid. This combination imparts distinct physicochemical properties and biological effects, making it valuable for specific research applications .
Properties
IUPAC Name |
(1-dodecanoyloxy-3-hexadecanoyloxypropan-2-yl) (E)-octadec-9-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H92O6/c1-4-7-10-13-16-19-21-23-24-26-28-31-34-37-40-43-49(52)55-46(44-53-47(50)41-38-35-32-29-18-15-12-9-6-3)45-54-48(51)42-39-36-33-30-27-25-22-20-17-14-11-8-5-2/h23-24,46H,4-22,25-45H2,1-3H3/b24-23+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCNQKCHCPELNN-WCWDXBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H92O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
777.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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